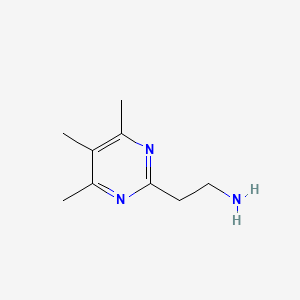

2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C9H15N3/c1-6-7(2)11-9(4-5-10)12-8(6)3/h4-5,10H2,1-3H3 |

InChI Key |

BHWCMMHHWOXOQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1C)CCN)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)ethan-1-amine and its Methylated Analogues in Drug Discovery

Foreword: Navigating the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the nucleobases of our DNA to a multitude of approved therapeutics.[1][2] This guide focuses on a specific, yet highly versatile, building block: 2-(pyrimidin-2-yl)ethan-1-amine and its methylated derivatives. While the specific isomer "2-(trimethylpyrimidin-2-yl)ethan-1-amine" is not extensively documented in readily available literature, this guide will provide a comprehensive technical overview of the parent compound and its well-characterized mono- and di-methylated analogues. By examining the structure, properties, synthesis, and biological context of these foundational molecules, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this scaffold in their discovery programs. We will explore the nuanced effects of methyl substitutions on the pyrimidine ring, offering insights into how these seemingly simple modifications can profoundly influence physicochemical properties and biological activity, a key aspect of structure-activity relationship (SAR) studies.[1]

Chemical Structure and Physicochemical Properties

The core structure consists of a pyrimidine ring linked at the 2-position to an ethanamine side chain. The strategic placement of nitrogen atoms in the pyrimidine ring makes it an excellent hydrogen bond acceptor and a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[3]

The addition of methyl groups to the pyrimidine ring systematically alters the molecule's properties. Methyl groups, being electron-donating, can influence the basicity of the pyrimidine nitrogens and the amine side chain. They also increase lipophilicity, which can impact solubility, cell permeability, and metabolic stability.

Below is a comparative table of the parent compound, 2-(pyrimidin-2-yl)ethan-1-amine, and its 4,6-dimethyl analogue, a representative example of a methylated derivative for which data is available.

| Property | 2-(Pyrimidin-2-yl)ethan-1-amine | 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine |

| CAS Number | 89464-80-2[4] | 1269151-25-8 (dihydrochloride)[5] |

| Molecular Formula | C₆H₉N₃[4] | C₈H₁₃N₃ |

| Molecular Weight | 123.16 g/mol [4] | 151.21 g/mol |

| Boiling Point | 205.5 °C at 760 mmHg[6] | Not available |

| Density | 1.095 g/cm³[6] | Not available |

| Calculated logP | -0.4[4] | ~0.5 (Predicted) |

| Hydrogen Bond Donors | 1[6] | 1 |

| Hydrogen Bond Acceptors | 3[6] | 3 |

Note: Some properties for the dimethylated analogue are predicted due to limited experimental data in public sources.

Structural Elucidation: A Spectroscopic Overview

Characterization of these compounds relies on standard spectroscopic techniques.

For 2-(Pyrimidin-2-yl)ethan-1-amine:

-

¹H NMR: The spectrum would characteristically show a triplet for the C5 proton of the pyrimidine ring, a doublet for the C4 and C6 protons, and two triplets for the ethyl chain protons, along with a broad singlet for the amine protons.

-

¹³C NMR: The spectrum will display distinct signals for the three unique carbons of the pyrimidine ring and the two carbons of the ethyl side chain.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 123.[4]

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrimidine ring.

For 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine:

-

¹H NMR: The spectrum would be simplified in the aromatic region, showing a singlet for the C5 proton. Two singlets would appear for the non-equivalent methyl groups at C4 and C6. The ethylamine side chain would exhibit a similar pattern to the parent compound.

-

¹³C NMR: The spectrum would show additional signals in the aliphatic region corresponding to the two methyl carbons.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 151.

-

Infrared (IR) Spectroscopy: Similar to the parent compound, with the addition of C-H stretching and bending vibrations from the methyl groups.

Synthesis and Experimental Protocols

The synthesis of 2-(pyrimidin-2-yl)ethan-1-amine and its derivatives can be achieved through several established routes in heterocyclic chemistry. A common and versatile approach involves the construction of the pyrimidine ring followed by modification to introduce the ethanamine side chain, or the use of a pre-functionalized pyrimidine.

Workflow for the Synthesis of Pyrimidine-2-Ethanamines

Caption: General synthetic strategies for 2-(pyrimidin-2-yl)ethan-1-amine derivatives.

Detailed Protocol: Synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine (Illustrative)

This protocol is based on the common strategy of building the pyrimidine ring first.

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This is a classic condensation reaction.

-

Reaction: Acetylacetone is condensed with guanidine nitrate in the presence of a base.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride.

-

Stir the mixture for 30 minutes at room temperature.

-

Add acetylacetone dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and neutralize with acetic acid.

-

The product precipitates and can be collected by filtration, washed with cold water, and dried.

-

Step 2: Conversion to 2-Chloro-4,6-dimethylpyrimidine

This step is a Sandmeyer-type reaction.

-

Reaction: The 2-amino group is converted to a chloro group.

-

Procedure:

-

Suspend 2-amino-4,6-dimethylpyrimidine in concentrated hydrochloric acid at 0 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 1 hour at 0 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Add the cold diazonium salt solution to the cuprous chloride solution.

-

Warm the mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

-

Step 3: Introduction of the Ethanamine Side Chain via 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile

-

Reaction: The 2-chloro group is displaced by cyanide, followed by reduction.

-

Procedure:

-

Cyanation: Reflux 2-chloro-4,6-dimethylpyrimidine with sodium cyanide in a suitable solvent like DMSO or aqueous ethanol. After completion, the reaction is quenched with water and the product, 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile, is extracted.

-

Reduction: The resulting nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). A typical LiAlH₄ reduction involves adding the nitrile solution dropwise to a suspension of LiAlH₄ in THF at 0 °C, followed by stirring at room temperature and a standard aqueous workup.

-

This multi-step synthesis provides a reliable route to the target compound and can be adapted for various substituted pyrimidines.

Biological Activity and Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Derivatives of 2-aminopyrimidine have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic properties.[7][8]

Key Biological Targets and Mechanisms

-

Kinase Inhibition: The pyrimidine ring is a common feature in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site. For example, derivatives of N-(pyrimidin-2-yl)amine have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative neoplasms and Polo-like kinase 4 (PLK4) inhibitors for cancer therapy.[9][10] In one study, a pyrimidin-2-amine derivative showed high PLK4 inhibitory activity with an IC50 of 0.0067 μM.[9]

-

Antimicrobial Activity: The pyrimidine core is present in several antimicrobial drugs. By modifying the substituents on the pyrimidine ring, it is possible to develop compounds with activity against a range of pathogens. Some studies have shown that pyrimidine derivatives exhibit significant antibacterial and antifungal activity.[11][12]

-

GPCR Modulation: 2-Aminopyrimidine derivatives have been identified as ligands for G-protein coupled receptors, such as histamine H4 receptor antagonists, which have potential applications in treating inflammatory conditions and pain.[13]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity.

-

Methyl Group Effects: The addition of methyl groups can enhance binding to a target by occupying hydrophobic pockets in the active site. This can lead to increased potency.

-

Positional Isomerism: The position of substituents greatly influences the molecule's interaction with its biological target. SAR studies on pyrimidine derivatives have shown that even minor changes in the substitution pattern can lead to significant differences in activity and selectivity.[1][14]

-

The Ethanamine Side Chain: The flexible ethanamine side chain can adopt various conformations to interact with the target protein. The primary amine is a key hydrogen bonding group and can also be a site for further chemical modification to explore SAR.

The following diagram illustrates the key interaction points of the 2-(pyrimidin-2-yl)ethan-1-amine scaffold in a hypothetical enzyme active site.

Caption: A conceptual diagram of the binding interactions of a substituted 2-(pyrimidin-2-yl)ethan-1-amine.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(pyrimidin-2-yl)ethan-1-amine and its derivatives. While a specific safety data sheet (SDS) for the trimethylated compound is not available, information for related compounds provides guidance.

-

General Hazards: These compounds are typically amines and should be handled as potentially corrosive and irritating to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

2-(Pyrimidin-2-yl)ethan-1-amine and its methylated analogues represent a valuable and versatile scaffold for drug discovery. Their straightforward synthesis and the tunability of their physicochemical and biological properties through substitution on the pyrimidine ring make them attractive starting points for the development of novel therapeutics. The insights from SAR studies on related pyrimidine derivatives highlight the potential for these compounds to be optimized into potent and selective modulators of a wide range of biological targets. As our understanding of the structural requirements for targeting specific enzymes and receptors continues to grow, we can expect to see the 2-(pyrimidin-2-yl)ethan-1-amine scaffold featured in the next generation of innovative medicines.

References

-

Supporting Information for Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

-

Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Pyrimidine ethylamine compound and preparation method thereof. Google Patents.

-

2-(Pyrimidin-2-yl)ethanamine. LookChem. Available at: [Link]

-

Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. OMICS International. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available at: [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed. Available at: [Link]

-

Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry. Available at: [Link]

-

2-(Pyrimidin-2-yl)ethan-1-amine. PubChem. Available at: [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK. Available at: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]

-

Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. Der Pharma Chemica. Available at: [Link]

-

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. PubMed. Available at: [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu. Available at: [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

-

Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. ResearchGate. Available at: [Link]

-

2-Pyrimidinamine, 4,6-dimethyl-. NIST WebBook. Available at: [Link]

-

2-Amino-4,6-dimethylpyrimidine. Xiangyang Extenda Biotech Co., Ltd. Available at: [Link]

-

2-Pyrimidinamine, 4,6-dimethyl-. NIST WebBook. Available at: [Link]

-

2-(Pyrimidin-2-yl)ethan-1-amine. PubChem. Available at: [Link]

-

4,6-Dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. ResearchGate. Available at: [Link]

-

4,5,6-trimethyl-2-pyrimidinamine. ChemSrc. Available at: [Link]

-

13 C NMR spectra of... ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Pyrimidin-2-yl)ethan-1-amine | C6H9N3 | CID 20407055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride [cymitquimica.com]

- 6. 2-(Pyrimidin-2-yl)ethanamine|lookchem [lookchem.com]

- 7. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine [academia.edu]

- 13. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 14. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of Trimethylpyrimidine Ethylamine Derivatives

This in-depth technical guide details the thermodynamic profiling of Trimethylpyrimidine Ethylamine Derivatives , a specific chemotype relevant to medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands.

Technical Guide for Drug Development & Physicochemical Profiling

Executive Summary

The trimethylpyrimidine ethylamine scaffold represents a critical structural motif in medicinal chemistry, balancing the electron-deficient nature of the pyrimidine ring with the steric bulk of methyl groups and the polar/ionizable characteristics of an ethylamine tail. This guide provides a rigorous analysis of the thermodynamic landscape of these derivatives, focusing on solvation thermodynamics , solid-state stability , and binding energetics .

Understanding these properties is essential for optimizing bioavailability (solubility/permeability) and target affinity (enthalpy/entropy compensation).

Structural & Physicochemical Classification

To accurately profile these derivatives, we must first define the electronic and steric environment of the scaffold.

The Core Scaffold

-

Pyrimidine Ring (1,3-Diazine): inherently

-deficient. Unsubstituted pyrimidine has a low pKa (~1.3), making it a weak base. -

Trimethyl Substitution (2,4,6-positions): The three methyl groups exert a significant +I (inductive) effect , pushing electron density into the ring. This raises the pKa of the ring nitrogens (typically to the 3.0–4.5 range depending on the 5-position substituent) and increases lipophilicity.

-

Ethylamine Side Chain: Introduces a flexible, basic center (aliphatic amine pKa ~9.5–10.5). This moiety dominates the solubility profile at physiological pH (7.4) due to ionization.

Structure-Property Relationship (SPR) Map

The following diagram illustrates how specific structural modifications impact the thermodynamic parameters of the molecule.

Figure 1: Structure-Property Relationship (SPR) mapping the impact of scaffold components on thermodynamic parameters.

Thermodynamic Parameters & Profiling

Solvation Thermodynamics (Solubility & Lipophilicity)

The solubility of trimethylpyrimidine ethylamine derivatives is governed by the Henderson-Hasselbalch relationship.

-

pKa1 (Ring N): ~3.5 – 4.5 (Protonation is rare at physiological pH).

-

pKa2 (Amine N): ~9.8 (Predominantly protonated at pH 7.4).

Thermodynamic Solubility Equation:

-

Lattice Energy (

): The symmetry of the 2,4,6-trimethyl substitution often leads to efficient crystal packing, increasing the melting point ( -

Mixing Energy (

): The ethylamine tail improves interaction with water via H-bonding, counteracting the hydrophobic methyl groups.

| Parameter | Typical Range | Drug Design Implication |

| LogP (Neutral) | 2.5 – 3.8 | Good membrane permeability; potential metabolic liability. |

| LogD (pH 7.4) | 0.5 – 1.5 | Lower than LogP due to amine ionization; optimal for solubility. |

| Melting Point | 120°C – 180°C | High |

| 20 – 40 kJ/mol | Endothermic dissolution; solubility increases with temperature. |

Binding Thermodynamics (ITC)

In drug-target interactions (e.g., kinase binding), these derivatives often exhibit a distinct thermodynamic signature:

-

Enthalpy (

): Driven by the specific H-bonds of the pyrimidine nitrogens and the ethylamine NH. The "magic methyl" effect of the trimethyl groups often displaces "unhappy" water molecules from hydrophobic pockets, yielding a favorable enthalpic gain. -

Entropy (

): The ethylamine chain introduces a conformational entropy penalty upon binding (freezing of rotatable bonds). Rigidifying this tail (e.g., cyclization) is a common optimization strategy.

Experimental Methodologies

To validate these properties, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Purpose: Determine solid-state stability, polymorphism, and enthalpy of fusion (

Protocol:

-

Sample Prep: Weigh 2–5 mg of the derivative into a Tzero aluminum pan. Crimp hermetically.

-

Reference: Use an empty, matched aluminum pan.

-

Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 250°C.

-

Validation: Run a standard Indium sample (

) to calibrate the cell constant. -

Analysis: Integrate the melting endotherm to calculate

. Sharp peaks indicate high purity; broadening indicates impurities or amorphous content.

Isothermal Titration Calorimetry (ITC)

Purpose: Measure binding affinity (

Protocol:

-

Ligand Solution: Dissolve derivative in matched buffer (e.g., PBS + 1% DMSO) to 10–20x the estimated

. -

Protein Solution: Dialyze target protein into the exact same buffer to minimize heat of dilution.

-

Titration: Inject 2

L aliquots of ligand into the protein cell (25°C, 300 rpm stirring). -

Control: Titrate ligand into buffer alone to subtract heat of dilution.

-

Data Fit: Fit to a "One Set of Sites" model. Ensure the c-value (

) is between 10 and 100 for reliable thermodynamics.

Potentiometric pKa Determination

Purpose: Accurate determination of the ethylamine and pyrimidine ionization constants.

Protocol:

-

Solvent: Use a methanol/water cosolvent system (e.g., Yasuda-Shedlovsky extrapolation) if the compound is insoluble in pure water.

-

Titrant: 0.1 M KOH (standardized).

-

Procedure: Titrate from pH 2 to pH 12 under inert

atmosphere to prevent -

Calculation: Use the Bjerrum difference plot method to determine pKa values.

Workflow Visualization

The following diagram outlines the logical flow for characterizing a new trimethylpyrimidine ethylamine derivative.

Figure 2: Integrated workflow for the thermodynamic characterization of new derivatives.

References

-

NIST Chemistry WebBook. Ethylamine Thermochemistry Data. National Institute of Standards and Technology. Available at: [Link]

-

Finke, H. L., et al. (1970).[1] Trimethylamineborane and Triethylamineborane: Low-Temperature Thermodynamic Properties.[1][2] Journal of Chemical Thermodynamics.[1] Available at: [Link]

-

MDPI. Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes. Available at: [Link]

Sources

A-Z In-depth Technical Guide on the Biological Activity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine in Drug Design

A Foreword on the Compound in Focus

An extensive review of current scientific literature reveals that 2-(trimethylpyrimidin-2-yl)ethan-1-amine is not a widely documented compound. Consequently, this guide will adopt a principled, first-person perspective on how a senior application scientist would approach the elucidation of its biological activities. We will dissect the molecule into its core components—the pyrimidine scaffold and the ethanamine side chain—and, by drawing parallels with well-characterized analogues, construct a comprehensive roadmap for its investigation.

Part 1: Deconstructing the Pharmacophore: The Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and its synthetic tractability allows for the creation of diverse derivatives.[4][5]

Pyrimidines are integral components of nucleobases (cytosine, thymine, and uracil), vitamins like thiamine and riboflavin, and a wide array of FDA-approved drugs.[6][7] Their therapeutic applications are vast, spanning oncology, infectious diseases, and neurology.[8]

Known Biological Activities of Pyrimidine Derivatives:

-

Anticancer: Many pyrimidine derivatives exhibit potent anticancer activity by targeting key enzymes in cell proliferation pathways, such as tyrosine kinases.[9][10] For example, Osimertinib, a pyrimidine-containing molecule, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR).[9]

-

Antimicrobial: The pyrimidine core is found in several antimicrobial agents that inhibit microbial growth by interfering with essential metabolic pathways.[11]

-

Anti-inflammatory: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[6]

-

Antiviral: Pyrimidine analogues are a cornerstone of antiviral therapy, often acting by inhibiting viral replication.[2]

Part 2: The Modulating Influence of the Ethan-1-amine Side Chain

The ethan-1-amine side chain is a common feature in many biologically active molecules. Its primary amine group can act as a hydrogen bond donor and acceptor, and under physiological conditions, it is typically protonated, allowing for ionic interactions with biological targets. The flexibility of the ethyl linker enables the amine to adopt various conformations to optimize these interactions.

Part 3: A Roadmap for Investigation: From In Silico Prediction to In Vitro Validation

The journey to uncovering the biological activity of a novel compound like 2-(trimethylpyrimidin-2-yl)ethan-1-amine begins with a synergistic approach of computational prediction and experimental validation.

In Silico Screening: Charting the Course

In silico methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential biological targets.[12][13]

Workflow for In Silico Target Identification:

Caption: The Iterative Cycle of Structure-Activity Relationship (SAR) Studies.

For 2-(trimethylpyrimidin-2-yl)ethan-1-amine, SAR studies could involve:

-

Modifying the Pyrimidine Ring: Altering the substitution pattern (the trimethyl groups) to explore the impact on target binding and selectivity.

-

Varying the Side Chain: Changing the length of the linker between the pyrimidine ring and the amine, or replacing the amine with other functional groups.

Data Presentation:

The results of these studies are typically summarized in a table to facilitate comparison.

| Compound | R1 | R2 | R3 | Linker | Side Chain | IC50 (µM) |

| Lead | CH3 | CH3 | CH3 | -(CH2)2- | -NH2 | 5.2 |

| Analog 1 | H | CH3 | CH3 | -(CH2)2- | -NH2 | 12.8 |

| Analog 2 | CH3 | CH3 | CH3 | -(CH2)3- | -NH2 | 8.1 |

| Analog 3 | CH3 | CH3 | CH3 | -(CH2)2- | -OH | > 50 |

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, strategy for elucidating the biological activity of 2-(trimethylpyrimidin-2-yl)ethan-1-amine. By leveraging the rich history of pyrimidine derivatives in drug discovery and employing a systematic approach of in silico prediction, in vitro validation, and SAR-guided optimization, researchers can efficiently navigate the early stages of drug development. The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough investigation of new derivatives is a worthwhile endeavor. [6][14]

References

- Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Publications.

- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.

- Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters - ACS Publications.

- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.

- Structure Activity Relationship (SAR) of Pyrimidine. IJPPR.

- An overview on synthesis and biological activity of pyrimidines. SciSpace.

- Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.

- In Silico Drug Screening. BioSolveIT.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.

- Drug Discovery and In Silico Techniques: A Mini-Review. Longdom Publishing.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI.

- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate.

- Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv.

- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

- In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. PMC.

- Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions. PMC.

- Design, synthesis and in vitro biological evaluation of a novel class of anti-adenovirus agents based on 3-amino-1,2-propanediol. PubMed.

- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing.

- Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed.

- Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. MDPI.

- Pharmacological Role of Heterocyclic Compounds in the Treatment of Alzheimer's Disease: A Review. The Journal of Phytopharmacology.

- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.

- Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics.

- Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Longdom Publishing.

- Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. longdom.org [longdom.org]

- 11. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. arxiv.org [arxiv.org]

- 14. juniperpublishers.com [juniperpublishers.com]

pKa values and basicity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine, a molecule of interest in medicinal chemistry and drug development. The basicity of a compound, quantified by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to target binding and off-target effects.[1] This document outlines the theoretical principles governing the basicity of this substituted aminopyrimidine, details robust experimental protocols for the precise determination of its pKa values, and explores the utility of computational methods for prediction. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the physicochemical properties of heterocyclic amine-containing compounds.

Introduction: The Significance of pKa in Drug Discovery

2-(Trimethylpyrimidin-2-yl)ethan-1-amine incorporates two key functional motifs: a primary aliphatic amine and a substituted pyrimidine ring. The interplay between these groups dictates the molecule's overall basicity and its behavior in physiological environments. The primary amine introduces a strongly basic center, while the pyrimidine ring, a π-deficient heterocycle, possesses weakly basic nitrogen atoms and exerts an electron-withdrawing influence on the side chain.[2][3]

Understanding the pKa of each potential protonation site is paramount. The ionization state of a drug molecule affects its:

-

Solubility: Ionized forms are generally more water-soluble.

-

Absorption & Permeability: The neutral form of a molecule is typically better able to cross lipid membranes (Lipinski's Rule of Five).[4]

-

Target Engagement: Ionic interactions are often crucial for high-affinity binding to biological targets.

-

ADME Properties: Distribution, metabolism, and excretion are all heavily influenced by a compound's pKa.[1]

This guide provides the foundational knowledge and practical methodologies required to characterize the basicity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine and related structures.

Theoretical Framework: Structure-Basicity Relationships

The structure of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine presents three potential sites for protonation: the exocyclic primary amine (N-amine) and the two endocyclic pyrimidine nitrogens (N1 and N3). The relative basicity of these sites is governed by hybridization, inductive effects, and resonance.

-

N-amine (Ethan-1-amine side chain): The nitrogen of the primary amine is sp³ hybridized. The lone pair resides in an sp³ orbital, making it readily available for protonation. Simple primary alkylamines typically have conjugate acid pKa values (pKaH) in the range of 10-11.[5][6] However, the pyrimidine ring is electron-withdrawing, which will inductively decrease the electron density on the amine nitrogen, thereby lowering its basicity compared to a simple alkylamine like ethylamine.

-

N1 and N3 (Pyrimidine ring): The ring nitrogens are sp² hybridized. Their lone pairs have more s-character, holding the electrons closer to the nucleus and making them less available for donation to a proton.[3] Pyrimidine itself is a very weak base, with a pKa of its conjugate acid being approximately 1.23.[2] The presence of a second electronegative nitrogen atom in the ring further deactivates both sites towards electrophilic attack.[2] The three electron-donating methyl groups on the pyrimidine ring will slightly increase the basicity of the ring nitrogens through a positive inductive effect, but not enough to overcome the inherent low basicity of the pyrimidine system.

Therefore, the primary amine of the ethanamine side chain is predicted to be the most basic center by several orders of magnitude.

Caption: Predicted protonation sites of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine.

Predicted pKa Values

While no experimental data exists for this specific molecule, we can estimate the pKa values based on analogous structures.

| Ionizable Center | Predicted pKa of Conjugate Acid | Rationale & References |

| Primary Amine (N-amine) | 9.0 - 10.0 | Typical range for primary aliphatic amines is 10-11.[5] The value is lowered due to the electron-withdrawing effect of the adjacent pyrimidine ring. |

| Pyrimidine Nitrogens (N1, N3) | 2.0 - 3.0 | The pKa of protonated pyrimidine is 1.23.[2][7] Electron-donating methyl groups will slightly increase this value. |

Experimental Determination of pKa

Accurate pKa determination requires precise experimental methodology. Potentiometric titration is the gold standard for its accuracy and reliability.[8][9]

Protocol 1: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added. The pKa is the pH at which the amine is 50% protonated.

A. Expertise & Causality: Experimental Design Choices

-

High-Purity Water: Degassed, deionized water is used to prevent interference from dissolved CO₂, which forms carbonic acid and can distort the titration curve.

-

Inert Atmosphere: Performing the titration under nitrogen or argon prevents the absorption of atmospheric CO₂ during the experiment.

-

Constant Ionic Strength: A background electrolyte (e.g., 0.15 M KCl) is used to keep the activity coefficients of the ions relatively constant, ensuring the measured pH accurately reflects the protonation equilibrium.

-

Co-solvent: If the compound has low aqueous solubility, a co-solvent like methanol or DMSO may be required. The resulting "apparent pKa" (pKa*) must then be corrected or reported with the specific solvent composition.

B. Step-by-Step Methodology

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine and dissolve it in a known volume of degassed 0.15 M KCl solution to create a final concentration of approximately 1-10 mM.

-

Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) for titrating a basic compound.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and the tip of the automated burette containing the titrant. Blanket the solution with an inert gas (N₂ or Ar).

-

Data Acquisition: Begin stirring the solution gently. Add the titrant in small, precise increments (e.g., 0.01-0.05 mL). Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point(s) will appear as steep inflection points in the curve. The pKa value is determined from the pH at the half-equivalence point. For higher accuracy, the data should be analyzed using the first or second derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In silico methods provide a rapid, cost-effective way to estimate pKa values, particularly in the early stages of drug discovery.[10] These methods range from empirical models based on large databases to more rigorous quantum mechanical (QM) calculations.[11][12]

Conceptual Workflow for QM-Based pKa Prediction

QM-based approaches calculate the free energy change (ΔG) of the protonation reaction in solution, from which the pKa can be derived.[8][13]

-

Structure Preparation: Generate a 3D structure of both the neutral base (B) and its protonated form (BH⁺).

-

Conformational Search: For flexible molecules, it's crucial to identify the lowest energy conformers for both B and BH⁺.

-

Gas-Phase Optimization: Optimize the geometry of the lowest energy conformers using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Solvation Energy Calculation: The effect of the solvent (water) is critical. This is typically handled using a Polarizable Continuum Model (PCM) or by including explicit water molecules.

-

pKa Calculation: The pKa is calculated using the thermodynamic cycle below, incorporating the gas-phase free energy of the proton and its solvation energy, which are known values.

Caption: Conceptual workflow for computational pKa prediction.

Conclusion

The basicity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine is dominated by the primary amine on the ethanamine side chain, which is predicted to have a pKaH in the range of 9.0 to 10.0. The nitrogen atoms of the trimethylpyrimidine ring are significantly weaker bases. This large difference in basicity means that at physiological pH (~7.4), the side-chain amine will be predominantly protonated, while the pyrimidine ring will be neutral. This physicochemical profile is critical for guiding drug design, enabling rational modulation of properties like solubility, cell permeability, and target affinity. The experimental and computational methodologies detailed in this guide provide a robust framework for the accurate characterization of this and other complex amine-containing molecules.

References

-

Wikipedia contributors. (2024). Pyrimidine. Wikipedia, The Free Encyclopedia. [Link]

-

Galić, M., et al. (n.d.). Simple Method for the Estimation of pKa of Amines. [Link]

-

Le, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

Shi, K., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. PMC. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Wilson, A. N., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC. [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

Rupp, M. (2011). Predicting pKa of Small Molecules. [Link]

-

ResearchGate. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. [Link]

-

East, A. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. The Astute Chemist. [Link]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

-

Chemistry Stack Exchange. (2021). How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine. [Link]

-

FooDB. (2011). Showing Compound Pyrimidine (FDB023153). [Link]

-

Reddit. (2019). Lower pKa pyridine derivatives more attracted to electrophiles?. [Link]

-

Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]

-

Kihlberg, J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

RSC Publishing. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. [Link]

-

PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. [Link]

Sources

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Showing Compound Pyrimidine (FDB023153) - FooDB [foodb.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pyrimidin | 289-95-2 [m.chemicalbook.com]

- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mrupp.info [mrupp.info]

- 11. optibrium.com [optibrium.com]

- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 13. Computational Chemistry Highlights: Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper [compchemhighlights.org]

Navigating the Unknown: A Methodological Guide to the Safety and Toxicity Assessment of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

<

A Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Disclaimer: Specific safety and toxicity data for 2-(Trimethylpyrimidin-2-yl)ethan-1-amine are not publicly available at the time of this writing. This guide is therefore not a Safety Data Sheet (SDS) for this compound. Instead, it provides a comprehensive, expert-driven methodological framework for assessing the safety and toxicity of this and other novel chemical entities. The principles and protocols described herein are based on established regulatory guidelines and industry best practices.

Executive Summary

The development of novel chemical entities, such as 2-(Trimethylpyrimidin-2-yl)ethan-1-amine, is the lifeblood of pharmaceutical and chemical innovation. However, with novelty comes the critical responsibility of rigorously characterizing the potential hazards. In the absence of pre-existing data, a systematic and tiered approach is paramount to ensure safety and regulatory compliance. This guide outlines a comprehensive strategy, beginning with predictive in silico assessments, progressing through targeted in vitro assays, and culminating in structured in vivo studies, if necessary. The ultimate goal is the generation of a robust data package sufficient to compile a provisional, GHS-compliant Safety Data Sheet (SDS) and to inform safe handling and development decisions.

Introduction: The Challenge of a Novel Molecule

2-(Trimethylpyrimidin-2-yl)ethan-1-amine is a molecule featuring a substituted pyrimidine ring linked to an ethanamine side chain. Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The amine functional group, however, can impart its own set of physicochemical and toxicological properties, including potential corrosivity and irritancy.[4][5][6]

The immediate challenge for researchers is the complete lack of empirical safety data. This guide provides the logical framework to bridge that data gap, transforming an unknown compound into a well-characterized entity.

The Predictive Foundation: In Silico Toxicological Assessment

Before any resource-intensive laboratory work is initiated, computational toxicology provides a rapid, cost-effective initial screen of potential hazards.[7][8][9] This approach leverages the principle that a chemical's structure dictates its biological activity.[10]

Methodology:

-

Structural Alert Analysis: Utilize expert rule-based systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) to identify substructures known to be associated with specific toxicities (e.g., mutagenicity, skin sensitization).[10]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Employ statistical models that correlate molecular descriptors with toxicological endpoints. This can provide predictions for:

-

Mutagenicity (Ames Test): A critical indicator of carcinogenic potential.

-

Carcinogenicity: Prediction of tumor-forming potential.

-

Skin and Eye Irritation/Corrosion: Assessing potential for local tissue damage.

-

Organ Toxicity (e.g., Hepatotoxicity, Nephrotoxicity): Identifying potential target organs for adverse effects.

-

-

Read-Across Analysis: If suitable analogues with existing toxicological data are found, their data can be used to infer the properties of the target molecule.[11] This is particularly useful for endpoints not well-covered by QSAR models.

These computational methods are increasingly accepted by regulatory agencies for specific applications, such as for impurity testing under ICH M7 guidelines.[10]

Table 1: Example of In Silico Toxicity Prediction Endpoints

| Toxicological Endpoint | Prediction Method | Potential Concern Based on Structure |

| Bacterial Mutagenicity | QSAR / Structural Alerts | Aromatic amines can be a structural alert. |

| Skin Sensitization | DEREK / QSAR | Primary amines can be reactive. |

| Hepatotoxicity | QSAR / Read-Across | Pyrimidine core metabolism. |

| hERG Channel Blockage | QSAR | Potential for cardiotoxicity. |

| Acute Oral Toxicity (LD50) | QSAR / Read-Across | Estimation for initial GHS classification. |

The Tiered Experimental Workflow: From In Vitro to In Vivo

The results of the in silico assessment guide a tiered, evidence-based experimental approach. The strategy is designed to maximize data acquisition while adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

Caption: A tiered workflow for novel compound toxicity assessment.

Tier 1: Physicochemical Characterization

Understanding the fundamental properties of the molecule is a non-negotiable prerequisite for any biological testing.

-

Solubility: Determines appropriate vehicle for dosing in biological assays.

-

pKa: Predicts the ionization state at physiological pH, affecting absorption and distribution.

-

LogP/LogD: Indicates lipophilicity, which influences membrane permeability and potential for bioaccumulation.

Tier 2: In Vitro Toxicology

This tier uses cell-based and cell-free assays to assess specific toxicological endpoints without the use of whole animals.

Key Protocols:

-

Cytotoxicity:

-

Assay: MTT or LDH release assay using relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney).

-

Purpose: To determine the concentration at which the compound causes cell death, establishing a baseline for potency.

-

-

Genotoxicity:

-

Assay: Bacterial Reverse Mutation Test (Ames Test) following OECD Guideline 471.

-

Purpose: To detect the potential of the compound to induce genetic mutations. A positive result is a significant red flag for carcinogenicity.

-

-

Cardiotoxicity:

-

Assay: hERG binding or patch-clamp assay.

-

Purpose: To assess the potential for blocking the hERG potassium channel, a key indicator of risk for drug-induced arrhythmia.

-

-

Phototoxicity:

-

Assay: In vitro 3T3 NRU Phototoxicity Test (OECD Guideline 432).

-

Purpose: To determine if the compound becomes cytotoxic upon exposure to light.

-

Tier 3: Acute In Vivo Toxicity (As Required)

If a potential for significant systemic toxicity is indicated by in vitro data or intended use, or if required for regulatory classification, a limited and ethically reviewed in vivo study may be necessary.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The OECD 423 guideline is a stepwise procedure that uses a minimal number of animals to classify a substance for its acute oral toxicity.[12][13]

-

Justification: The study is only initiated based on a clear data gap that cannot be filled by non-animal methods. The starting dose is informed by in silico predictions and in vitro cytotoxicity data.

-

Procedure: A stepwise procedure is used with 3 animals (typically female rats) per step.[12]

-

Dosing: The substance is administered orally at one of the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).[14]

-

Observation: Animals are observed for up to 14 days for signs of toxicity and mortality.[15]

-

Outcome: The results allow the substance to be classified into a GHS category, which is essential for the hazard identification section of the SDS.[12]

Synthesizing the Data: Generation of a Provisional Safety Data Sheet (SDS)

The SDS is the culminating document that communicates the hazards of a chemical and provides guidance on its safe handling.[16][17] It must follow a specific 16-section format as mandated by the Globally Harmonized System (GHS).[16][18][19]

Caption: Logical flow from data generation to SDS population.

Table 2: Mapping Data to Key SDS Sections

| SDS Section | Required Information | Data Source |

| Section 2: Hazard(s) Identification | GHS classification, signal word, hazard statements, pictograms.[16][17] | OECD 423 study results, in vitro irritation data, in silico predictions. |

| Section 7: Handling and Storage | Precautions for safe handling, conditions for safe storage. | Based on physical hazards (Section 9) and toxicity (Section 11). |

| Section 8: Exposure Controls/PPE | Engineering controls, personal protective equipment (gloves, eye protection). | Inferred from irritation, corrosion, and sensitization potential. |

| Section 9: Physical & Chemical Properties | Appearance, solubility, flash point, etc. | Tier 1 physicochemical characterization. |

| Section 11: Toxicological Information | Acute toxicity (LD50 estimate), skin/eye irritation, genotoxicity.[16] | All tiers of the testing workflow. |

Conclusion and Forward Look

Characterizing the safety and toxicity of a novel compound like 2-(Trimethylpyrimidin-2-yl)ethan-1-amine is a methodical process grounded in a predictive, tiered, and evidence-based approach. By integrating in silico modeling with targeted in vitro and, when necessary, limited in vivo studies, researchers can build a comprehensive safety profile. This not only ensures the protection of laboratory personnel but also fulfills critical regulatory requirements for the continued development of new chemical entities. The resulting provisional SDS serves as a dynamic document, to be updated as more data becomes available through the lifecycle of the compound.

References

-

OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Slideshare. Retrieved from [Link]

-

PozeSCAF. (2024). In Silico Toxicity Prediction. Retrieved from [Link]

-

Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). PubMed. Retrieved from [Link]

-

OECD Test Guideline 423: Acute Oral Toxicity. (2001). ResearchGate. Retrieved from [Link]

-

Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Retrieved from [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). Frontiers. Retrieved from [Link]

-

In silico toxicology: Computational methods for the prediction of chemical toxicity. (2016). ResearchGate. Retrieved from [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (2016). PMC. Retrieved from [Link]

-

OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

-

OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

-

Acute Oral Toxicity. (2018). BEMS Reports. Retrieved from [Link]

-

Royal Chemical. (2019). How to Create a Safety Data Sheet (SDS). Retrieved from [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. Retrieved from [Link]

-

Ethylamine - IDLH. (n.d.). NIOSH - CDC. Retrieved from [Link]

-

ETHYLAMINE CAS Number - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Preparation of safety data sheets for hazardous chemicals. Retrieved from [Link]

-

ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). (n.d.). UNECE. Retrieved from [Link]

-

Preparation of safety data sheets: what you need to know. (2024). B-Lands. Retrieved from [Link]

-

ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR ETHYLAMINE. (n.d.). EPA. Retrieved from [Link]

-

ETHYLAMINE. (n.d.). AdvanSix. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. Retrieved from [Link]

-

ICSC 0153 - ETHYLAMINE. (n.d.). ILO and WHO. Retrieved from [Link]

-

Safety Data Sheets Guide: All You Need to Know. (2023). EcoOnline. Retrieved from [Link]

-

Safety Data Sheet. (2021). SPEX CertiPrep. Retrieved from [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect. Retrieved from [Link]

-

2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific. Retrieved from [Link]

-

2-(Pyrimidin-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

2,3,5-Trimethylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

The acute toxicity assessment of Mospilan RP and Actara 25 WG for White Mice. (n.d.). JWPR. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. (2023). ScienceDirect. Retrieved from [Link]

-

Toxicity Assessment of Four Commonly Used Insecticides to the Corn-Infesting Rice Weevil. (2024). ResearchGate. Retrieved from [Link]

-

Acute Trimethyltin Poisoning Caused by Exposure to Polyvinyl Chloride Production: 8 Cases. (2021). PubMed. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. advansix.com [advansix.com]

- 6. ICSC 0153 - ETHYLAMINE [chemicalsafety.ilo.org]

- 7. pozescaf.com [pozescaf.com]

- 8. researchgate.net [researchgate.net]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. toxometris.ai [toxometris.ai]

- 11. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 15. bemsreports.org [bemsreports.org]

- 16. royalchemical.com [royalchemical.com]

- 17. ecoonline.com [ecoonline.com]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. unece.org [unece.org]

The Genesis of a Scaffold: A Technical History and Discovery of Substituted Pyrimidine Ethanamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyrimidine ethanamine scaffold has emerged as a cornerstone in modern medicinal chemistry, most notably in the development of targeted cancer therapies. This in-depth technical guide charts the historical trajectory of this pivotal pharmacophore, from the early explorations of pyrimidine chemistry to the rational design of highly specific kinase inhibitors. We will dissect the key synthetic strategies that enabled the elaboration of this scaffold, explore the nuanced structure-activity relationships that govern its biological activity, and provide a detailed examination of its mechanism of action through the lens of the landmark tyrosine kinase inhibitor, Imatinib. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the discovery and evolution of substituted pyrimidine ethanamines, offering insights to inform the design of future generations of targeted therapeutics.

From Nucleobases to Novel Therapeutics: A Historical Perspective

The story of substituted pyrimidine ethanamines is one of scientific evolution, building upon foundational chemical discoveries to address complex biological challenges. The pyrimidine ring itself is a fundamental component of life, forming the structural basis of the nucleobases cytosine, thymine, and uracil.[1][2] The initial isolation of a pyrimidine derivative, alloxan, dates back to 1818, a result of oxidizing uric acid.[3] However, the systematic synthesis of pyrimidines began in the late 19th century, laying the groundwork for future medicinal chemistry explorations.[3]

For decades, research into pyrimidine derivatives focused on their role as antimetabolites, leveraging their structural similarity to endogenous nucleobases to disrupt nucleic acid synthesis in rapidly proliferating cancer cells and microbes. This led to the development of important drugs like 5-fluorouracil.[2]

The paradigm shifted with the advent of signal transduction as a therapeutic target. The discovery that aberrant kinase activity drives the growth of many cancers created a demand for a new class of inhibitors. Kinases utilize adenosine triphosphate (ATP) to phosphorylate their substrates, and the adenine core of ATP, a purine, bears a structural resemblance to the pyrimidine ring. This similarity made pyrimidines an attractive scaffold for the design of competitive kinase inhibitors.[4][5]

The "ethanamine" substitution proved to be a critical innovation. This flexible linker allowed for the introduction of various side chains that could occupy the hydrophobic pocket adjacent to the ATP-binding site of kinases, enhancing both potency and selectivity. This design strategy culminated in the development of Imatinib (Gleevec), a revolutionary drug that transformed the treatment of chronic myeloid leukemia (CML).[4] The success of Imatinib validated the substituted pyrimidine ethanamine scaffold as a "privileged structure" in kinase inhibitor design, sparking a wave of research that continues to yield novel therapeutics for a range of diseases.

Synthetic Evolution: Crafting the Pyrimidine Ethanamine Core

The synthesis of substituted pyrimidine ethanamines is a multi-step process that has been refined over time to improve efficiency and allow for diverse functionalization. A common strategy involves the construction of a substituted pyrimidine ring followed by the introduction of the ethanamine side chain.

General Synthetic Approach

A representative synthetic route to a key intermediate for many pyrimidine ethanamine-based kinase inhibitors is the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. This intermediate is a crucial building block for Imatinib.

Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

Step 1: Guanidine Formation

-

Reaction: 4-methyl-3-nitroaniline is reacted with cyanamide in a suitable solvent (e.g., butanol) with heating to form the corresponding guanidine derivative.

-

Rationale: This step introduces the guanidinyl group, which will become part of the pyrimidine ring. The nitro group serves as a precursor to the amine, which will later be used for coupling to the rest of the drug molecule.

Step 2: Pyrimidine Ring Cyclization

-

Reaction: The guanidine derivative from Step 1 is condensed with a β-keto-enol ether, such as 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, in the presence of a base (e.g., sodium hydroxide) and a solvent like ethanol. The mixture is heated under reflux.

-

Causality: This is a classic cyclocondensation reaction that forms the pyrimidine ring. The β-keto-enol ether provides the three-carbon backbone that cyclizes with the N-C-N unit of the guanidine.

Step 3: Reduction of the Nitro Group

-

Reaction: The nitro group on the phenyl ring of the pyrimidine derivative is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or with a reducing agent like tin(II) chloride in hydrochloric acid.

-

Self-Validation: The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine product. The product can be further characterized by spectroscopic methods like NMR and mass spectrometry to confirm its identity and purity.

This multi-step synthesis provides a versatile platform for creating a library of substituted pyrimidine ethanamines by varying the starting materials in each step.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of substituted pyrimidine ethanamines is highly dependent on the nature and position of the substituents on both the pyrimidine core and the ethanamine side chain. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds as kinase inhibitors.

A key example is the development of inhibitors for Aurora kinases, a family of serine/threonine kinases that are crucial for cell cycle regulation and are often overexpressed in cancer.

| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT-116 IC50 (µM) |

| 1a | H | H | 1.2 | 0.37 | 0.012 |

| 1b | F | H | 7.1 | 25.7 | >10 |

| 1c | Cl | H | 1.5 | 0.45 | 0.025 |

| 1d | H | F | 0.8 | 0.29 | 0.009 |

| 1e | H | Cl | 1.1 | 0.35 | 0.015 |

Data adapted from studies on 2,4-diaminopyrimidine inhibitors of Aurora kinases.[6][7]

Key SAR Insights:

-

2,4-Diaminopyrimidine Core: The 2,4-diaminopyrimidine scaffold is a common feature in many kinase inhibitors as it mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site.[6]

-

Substitution at the 5-position: Introduction of a small hydrophobic group, such as a methyl or chloro group, at the 5-position of the pyrimidine ring can enhance potency.

-

The Ethanamine Linker: The length and flexibility of the ethanamine linker are crucial for optimal positioning of the terminal substituent in the hydrophobic pocket of the kinase.

-

Terminal Substituents: The nature of the group at the end of the ethanamine chain significantly influences both potency and selectivity. For instance, in the case of Aurora kinase inhibitors, bulky hydrophobic groups are often well-tolerated and can contribute to high affinity.[7]

Mechanism of Action: The Case of Imatinib and the BCR-ABL Signaling Pathway

The therapeutic success of substituted pyrimidine ethanamines is exemplified by Imatinib, which selectively inhibits the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[8]

The BCR-ABL Signaling Cascade

In CML, a chromosomal translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. This rogue kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.

The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of pathways such as the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which inhibits apoptosis (programmed cell death).[9][10][11] It also activates the JAK/STAT pathway, which alters cell adhesion and motility.[12]

Imatinib's Mode of Inhibition

Imatinib is a competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase domain.[8] The pyrimidine core of Imatinib mimics the adenine ring of ATP, while the ethanamine linker and its terminal substituents occupy the adjacent hydrophobic pocket, conferring high affinity and selectivity. By blocking the binding of ATP, Imatinib prevents the phosphorylation of downstream substrates, effectively shutting down the aberrant signaling cascade and inducing apoptosis in the cancer cells.

Conclusion and Future Directions

The journey of substituted pyrimidine ethanamines from a fundamental heterocyclic scaffold to a class of life-saving drugs is a testament to the power of medicinal chemistry. The rational design principles that led to the development of Imatinib and other kinase inhibitors continue to guide the field. Future research will likely focus on developing next-generation inhibitors that can overcome drug resistance, a common challenge in targeted therapy. Further exploration of the chemical space around the pyrimidine ethanamine core, coupled with a deeper understanding of the structural biology of kinase targets, will undoubtedly lead to the discovery of even more effective and selective therapeutics for a wide range of diseases.

References

- Breccia, M., & Alimena, G. (2010). Imatinib Mesylate for the Treatment of Chronic Myeloid Leukemia. Expert Review of Anticancer Therapy, 10(4), 435-444.

- Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356.

- Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817.

- Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., ... & Kantarjian, H. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037.

- Goldman, J. M., & Melo, J. V. (2003). Chronic myeloid leukemia—advances in biology and new approaches to treatment. New England Journal of Medicine, 349(15), 1451-1464.

- Hantschel, O., & Superti-Furga, G. (2004). Regulation of the c-Abl and Bcr-Abl tyrosine kinases. Nature Reviews Molecular Cell Biology, 5(1), 33-44.

- Hubbard, S. R. (2002). Protein tyrosine kinases: a snapshot of the ABL-Imatinib complex. Current Biology, 12(15), R509-R511.

- Iqbal, N., & Iqbal, N. (2014). Imatinib: a breakthrough of targeted therapy in cancer. Chemotherapy Research and Practice, 2014.

- Johnson, S. A., & Hunter, T. (2005). Kinomics: methods for profiling the kinome.

- Kantarjian, H., Sawyers, C., Hochhaus, A., Guilhot, F., Schiffer, C., Gambacorti-Passerini, C., ... & Druker, B. (2002). Hematologic and cytogenetic responses to imatinib mesylate in chronic myelogenous leukemia. New England Journal of Medicine, 346(9), 645-652.

- Krause, D. S., & Van Etten, R. A. (2005). Tyrosine kinases as targets for cancer therapy. New England Journal of Medicine, 353(2), 172-187.

- La Rosée, P., & Deininger, M. W. (2013). Resistance to imatinib: mutations and beyond. In Seminars in hematology (Vol. 50, No. 2, pp. 139-148). WB Saunders.

- Manley, P. W., Cowan-Jacob, S. W., & Mestan, J. (2005). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1754(1-2), 3-13.

- Nagar, B., Hantschel, O., Young, M. A., Scheffzek, K., Veach, D., Bornmann, W., ... & Superti-Furga, G. (2002). Structural basis for the autoinhibition of c-Abl tyrosine kinase. Cell, 112(6), 859-871.

- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.

- Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidines. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.

- Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938-1942.

- Stark, G. R., & Taylor, W. R. (2006). Analyzing the G2/M checkpoint. Methods in molecular biology (Clifton, N.J.), 318, 133-145.

- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206.

- Vieth, M., Higgs, R. E., Robertson, D. H., Shapiro, M., Gragg, E. A., & Hemmerle, H. (2004). Kinomics-based drug discovery. Drug Discovery Today, 9(19), 841-848.

- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.

- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

- Zimmermann, J., Buchdunger, E., Mett, H., Meyer, T., & Lydon, N. B. (1997). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & medicinal chemistry letters, 7(2), 187-192.

- US Patent 5,521,184. (1996).

- US Patent 6,894,051. (2005).

- US Patent 8,609,842. (2013).

- Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). A flow-based synthesis of Imatinib: the API of Gleevec.

- Karimi, F., et al. (2025). Synthesis of dihydrotetrazolo [1,5-a] pyrimidine analogues. Journal of Heterocyclic Chemistry.

- Qureshi, F., et al. (2025). Microwave-assisted synthesis of amino-4-chloro-pyrimidine analogues.

- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. growingscience.com [growingscience.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 7. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]